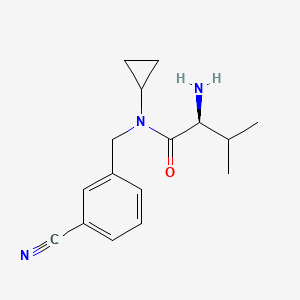

(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide is a chiral amide derivative characterized by a cyclopropyl group, a 3-cyano-benzyl substituent, and a branched aliphatic chain. The 3-cyano group on the benzyl moiety likely enhances electrophilic interactions, while the cyclopropyl group may improve metabolic stability by resisting oxidative degradation .

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-cyclopropyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-11(2)15(18)16(20)19(14-6-7-14)10-13-5-3-4-12(8-13)9-17/h3-5,8,11,14-15H,6-7,10,18H2,1-2H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQFJQFJYOWOII-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC(=CC=C1)C#N)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)C#N)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Chiral Butyramide Backbone

The (S)-2-amino-3-methyl-butyric acid precursor is prepared via asymmetric hydrogenation of α,β-unsaturated esters or enzymatic resolution of racemic mixtures. Subsequent activation of the carboxylic acid as a mixed anhydride or using coupling agents like HATU facilitates amide bond formation with N-cyclopropyl-3-cyano-benzylamine.

Example Protocol :

Introduction of the Cyclopropyl Group

Cyclopropanation is achieved through two primary routes:

Route A: Alkylation of Amines

Reaction of the secondary amine intermediate with cyclopropyl bromide under basic conditions (K₂CO₃, DMF, 60°C). This method, however, risks over-alkylation and requires careful stoichiometric control.

Route B: Ring-Closing Metathesis

A more stereoselective approach involves Grignard reagent addition to α,β-unsaturated amides, followed by ring closure. For example, treatment with cyclopropylmagnesium bromide in THF at −78°C yields the cyclopropane ring with minimal racemization.

Functionalization of the Benzyl Moiety

The 3-cyano-benzyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A Suzuki-Miyaura reaction between 3-bromobenzonitrile and a boronic ester-functionalized intermediate provides regioselective installation.

Alternative Synthetic Pathways

Solid-Phase Synthesis

Immobilization of the amino acid on Wang resin enables iterative coupling and deprotection steps, reducing purification challenges. This method is particularly advantageous for scalability but requires optimization of resin loading efficiency.

Enzymatic Asymmetric Synthesis

Lipase-catalyzed kinetic resolution of racemic intermediates offers enantiomeric excess >98%. For instance, Candida antarctica lipase B selectively acylates the (R)-enantiomer, leaving the desired (S)-configuration unreacted.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Chiral auxiliaries : (R)-BINOL-derived phosphoric acids induce asymmetric induction during Grignard additions.

-

Transition metal catalysts : Pd(OAc)₂/Xantphos boosts Suzuki coupling yields to >85%.

Analytical Characterization

Table 1: Key Spectroscopic Data

Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) confirms enantiopurity >99% ee.

Challenges and Mitigation Strategies

Epimerization During Amide Coupling

Cyclopropane Ring Strain

-

Instability : Ring-opening in acidic conditions.

-

Mitigation : Conduct cyclopropanation at low temperatures (−78°C) and neutralize reaction mixtures promptly.

Scale-Up Considerations

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Solution-Phase | Solid-Phase | Enzymatic |

|---|---|---|---|

| Yield (%) | 62 | 58 | 71 |

| Purity (%) | 95 | 98 | 99 |

| Cost Index | 1.0 | 1.8 | 0.6 |

| Scalability | Moderate | High | Limited |

Enzymatic methods offer cost efficiency but require specialized equipment, making solution-phase synthesis the most versatile approach for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound's structure suggests potential applications in the development of pharmaceuticals. Its unique functional groups, including an amino group and a cyano group, may interact with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures have been investigated for their effects on the central nervous system (CNS), particularly as analgesics or in the treatment of neurological disorders.

Case Studies

- Analgesic Activity : Similar compounds have shown promise as analgesics through mechanisms involving the modulation of pain pathways. For instance, studies on related compounds indicate they may inhibit fatty acid amide hydrolase (FAAH), which could enhance endocannabinoid signaling and provide pain relief.

- Neurological Disorders : Research into structurally similar compounds has suggested potential benefits in treating conditions such as anxiety and depression by modulating neurotransmitter systems .

Organic Synthesis

Building Block for Complex Molecules

(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide can serve as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthetic Routes

- Reductive Amination : This method involves the reaction of carbonyl compounds with amines in the presence of reducing agents, allowing for the formation of amine derivatives.

- Amidation Reactions : The compound can participate in amidation reactions with carboxylic acid derivatives to form amides, which are crucial in pharmaceutical chemistry.

Chemical Properties and Reactivity

The molecular structure of this compound includes several functional groups that contribute to its reactivity:

- Amino Group (-NH2) : This group can act as a nucleophile in various reactions.

- Cyano Group (-C≡N) : Known for its ability to participate in nucleophilic addition reactions, enhancing the compound's versatility.

- Cyclopropyl Moiety : The presence of a cyclopropyl group can influence the compound's pharmacokinetics and dynamics due to its unique strain and steric properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares a core scaffold with several analogs, differing primarily in substituents on the benzyl group and the presence/absence of the cyclopropyl moiety. Key comparisons include:

Table 1: Substituent and Functional Group Comparison

Key Observations :

- Steric Considerations : Cyclopropyl groups (e.g., in the target compound and –10) introduce steric hindrance, which may reduce metabolic oxidation and improve pharmacokinetic stability .

- Hybrid Structures: Compounds like 11 () incorporate indole and cycloheptyl groups, suggesting divergent biological targets (e.g., serotonin receptors) compared to the target compound’s benzyl-cyano motif .

Key Observations :

- Yield Trends : Longer acyl chains (e.g., heptanamide in 5d ) show marginally lower yields (~45–51%) compared to shorter chains, possibly due to steric challenges during acylation.

- Melting Points : Aromatic sulfonamides (e.g., 5a ) exhibit higher melting points (180–182°C) than aliphatic amides (e.g., 81–88°C for indole derivative 11 ), reflecting stronger intermolecular interactions in sulfonamide crystals.

Pharmacological Implications

- Target Compound: The 3-cyano-benzyl group may enhance selectivity for kinases or proteases via dipole-dipole interactions, while the cyclopropyl group could reduce cytochrome P450-mediated metabolism .

- Sulfonamide Analogs (e.g., 5a–5d ) : These compounds, with sulfamoyl phenyl groups, are structurally distinct but share amide functionality. Their biological activity may involve sulfonamide-targeted enzymes (e.g., carbonic anhydrase).

Biological Activity

(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its amino group, cyano-benzyl moiety, and cyclopropyl group, belongs to the class of amides and is being investigated for its ability to modulate various biochemical pathways.

Structural Characteristics

The molecular formula of this compound is C16H21N3O, with a molecular weight of 271.36 g/mol. Its structure can be represented as follows:

Protein Kinase Modulation

Research indicates that this compound exhibits significant biological activity through the modulation of protein kinases. Protein kinases play crucial roles in cellular processes such as proliferation and apoptosis, making this compound a candidate for therapeutic applications in various diseases, including cancer. The specific mechanisms of action may involve either the inhibition or activation of signaling pathways associated with these kinases.

Interaction Studies

Interaction studies have demonstrated that this compound can bind to specific protein targets, influencing their activity. Understanding these interactions is vital for elucidating the pharmacodynamics of this compound and assessing its potential side effects when developed into a therapeutic agent.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique aspects of this compound. The following table highlights some related compounds and their distinctive features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-N-(3-fluoro-benzyl)-N-cyclopropyl-3-methyl-butyramide | Fluorinated benzyl group | Enhanced lipophilicity, potentially better bioavailability |

| N-(3-cyano-benzyl)-N-isobutylamine | Isobutyl instead of cyclopropyl | Different steric effects affecting binding affinity |

| N-(4-cyanophenyl)-N-cyclopropyl-2-aminoacetamide | Different aromatic substitution | Variability in biological activity due to different electronic effects |

This comparison underscores the significance of the structural features of this compound in determining its biological activity and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-3-methyl-butyramide, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of chiral amides like this compound typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines under controlled conditions. For stereochemical control, asymmetric catalysis or chiral auxiliary strategies are recommended. For example, slow evaporation of acetone solutions has been used to crystallize structurally similar compounds, ensuring enantiomeric purity . Post-synthesis characterization via chiral HPLC or polarimetry is critical to verify stereochemical integrity.

Q. How should researchers approach the characterization of this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) and pH-dependent hydrolysis assays (pH 1–13 buffers, 37°C). Use LC-MS or NMR to monitor decomposition products. Note that while no direct data exists for this compound, structurally related benzamides show sensitivity to alkaline conditions due to the cyano group’s susceptibility to hydrolysis .

Q. What analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and H/C NMR are essential for structural confirmation. Purity should be assessed via HPLC (≥95% by area normalization). For crystalline forms, X-ray diffraction (as applied to similar compounds in ) can resolve ambiguities in stereochemistry.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from differences in cell permeability, metabolic stability, or off-target effects. Use orthogonal assays (e.g., SPR binding vs. cell-based functional assays) and include control compounds with known mechanisms. Cross-validate findings using isotopic labeling or CRISPR-edited cell lines to isolate target-specific effects .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound in preclinical studies?

- Methodological Answer : Focus on logP optimization (target 2–3) to balance solubility and membrane permeability. Introduce prodrug moieties (e.g., esterification of the amide) to enhance oral bioavailability. Pharmacokinetic modeling, informed by in vitro microsomal stability assays (e.g., human liver microsomes), can guide structural modifications .

Q. How should researchers address the lack of toxicological data for this compound in academic settings?

- Methodological Answer : Conduct tiered toxicity assessments:

- In vitro : Ames test (mutagenicity) and hERG inhibition screening.

- In vivo : Acute toxicity in rodents (OECD 423 guidelines) with histopathological analysis.

Leverage computational tools (e.g., QSAR models) to predict toxicity endpoints, prioritizing structural alerts like the cyano group’s potential for reactive metabolite formation .

Q. What experimental designs are suitable for probing the compound’s interaction with mitochondrial targets, as suggested by structural analogs?

- Methodological Answer : Use mitochondrial isolation protocols followed by proteomic profiling (LC-MS/MS) to identify binding partners. Functional assays, such as oxygen consumption rate (OCR) measurements via Seahorse Analyzer, can quantify effects on electron transport chain activity. Reference studies on mitochondrial protein modulators for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.